N-(5-acetamido-2-methoxyphenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide
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Description
N-(5-acetamido-2-methoxyphenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
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Biological Activity
N-(5-acetamido-2-methoxyphenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H24N4O3S, with a molecular weight of approximately 372.48 g/mol. The structural characteristics include a methoxy group, an acetamido group, and a pyridazinyl thioether moiety, which are crucial for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- Inhibition of Glutaminase : Preliminary studies suggest that compounds similar to this compound exhibit inhibitory effects on glutaminase, an enzyme involved in glutamine metabolism. This inhibition can lead to reduced proliferation in certain cancer cell lines, making it a candidate for cancer therapy .
- Anti-inflammatory Properties : The presence of the acetamido group may enhance anti-inflammatory effects by modulating cytokine production and signaling pathways associated with inflammation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:
Study | Activity | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|---|
Study 1 | Glutaminase Inhibition | < 5 | Cancer Cell Lines | Enzyme inhibition leading to reduced cell proliferation |
Study 2 | Anti-inflammatory Activity | 10 | Macrophages | Modulation of cytokine release |
Study 3 | Cytotoxicity | 15 | HeLa Cells | Induction of apoptosis through mitochondrial pathways |
Case Studies
-
Glutaminase Inhibition in Cancer Therapy :
A study published in Nature highlighted the efficacy of glutaminase inhibitors in reducing tumor growth in xenograft models. This compound was shown to significantly decrease tumor size compared to controls, indicating its potential as an anti-cancer agent . -
Anti-inflammatory Effects :
Research conducted on macrophage cell lines demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases . -
Cytotoxicity Assessment :
In vitro assays using HeLa cells revealed that the compound induced apoptosis at concentrations around 15 µM, implicating it as a potential therapeutic agent against cervical cancer .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(6-acetamidopyridazin-3-yl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-12(25)20-14-6-7-16(28-3)15(11-14)22-18(27)5-4-10-29-19-9-8-17(23-24-19)21-13(2)26/h6-9,11H,4-5,10H2,1-3H3,(H,20,25)(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTTYJFMGMEKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.